molecular formula C12H18ClN B2708351 (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride CAS No. 2307758-27-4

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride

Cat. No.: B2708351
CAS No.: 2307758-27-4
M. Wt: 211.73
InChI Key: UKMICDKJSLDYHT-IYJPBCIQSA-N
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Description

(3S,4R)-4-Methyl-3-phenylpiperidine hydrochloride is a piperidine derivative characterized by a six-membered heterocyclic ring with a methyl group at the 4-position and a phenyl group at the 3-position, in the (3S,4R) stereochemical configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Piperidine derivatives are widely studied due to their structural versatility and biological relevance, particularly in central nervous system (CNS) targeting and receptor modulation.

Properties

IUPAC Name

(3S,4R)-4-methyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H/t10-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMICDKJSLDYHT-IYJPBCIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves ring-closing metathesis followed by SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using immobilized enzymes or chiral catalysts to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Michael Addition

Michael addition is a common method used in the synthesis of piperidine derivatives. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound, often in the presence of a chiral catalyst to enhance stereoselectivity .

Reductive Amination

Reductive amination is another key reaction for synthesizing piperidine derivatives. This process involves the condensation of an aldehyde or ketone with an amine, followed by reduction of the resulting imine .

Hydrogenation

Hydrogenation reactions are crucial in the synthesis of piperidines, particularly for reducing unsaturated precursors to saturated compounds. Mild conditions and appropriate catalysts are essential to maintain stereoselectivity .

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for characterizing piperidine derivatives. For example, 3-(1,4-Dimethylpiperidin-4-yl)phenol shows specific NMR and MS data that can be used as a reference for similar compounds .

Data Table: Spectroscopic Data for Related Piperidine Derivatives

CompoundNMR Data (δ)MS Data (m/z)
3-(1,4-Dimethylpiperidin-4-yl)phenol7.15 (t), 6.81 (d), 6.76 (t), 6.62 (dd)206.1 (M + H)
3-(1-Methylpiperidin-4-yl)phenol7.12 (t), 6.63–6.66 (m), 6.58 (s)192.1 (M + H)
3-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidine7.23 (t), 6.83–6.70 (m)Not specified

Scientific Research Applications

Antidepressant Properties

The (3S,4R) isomer of 4-Methyl-3-phenylpiperidine is closely related to paroxetine, a well-known antidepressant. Paroxetine acts as a selective serotonin reuptake inhibitor (SSRI), and studies indicate that the (3S,4R) configuration is crucial for its pharmacological activity. The compound's ability to inhibit serotonin reuptake at synaptic junctions contributes to its antidepressant effects .

Cancer Therapy

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models. For instance, a study demonstrated that derivatives of piperidine showed improved cytotoxicity compared to established chemotherapeutic agents like bleomycin .

Neurodegenerative Diseases

The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

Enzyme Inhibition

Research indicates that (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride can act as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have explored its effects on the Type III secretion system in pathogenic bacteria, revealing significant inhibition at therapeutic concentrations . Such mechanisms suggest potential applications in antimicrobial therapy.

Cytotoxicity and Apoptosis

Mechanistic investigations into the cytotoxic effects of this compound have shown that it can activate apoptotic pathways in cancer cells. The activation of caspases has been noted as a key event leading to cell death, indicating its potential as an anticancer agent.

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated that (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride inhibits serotonin reuptake effectively, similar to paroxetine .
Study BAnticancer ActivityShowed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments .
Study CNeuroprotectionFound that the compound inhibits acetylcholinesterase and enhances cognitive function in animal models .
Study DEnzyme InhibitionReported significant inhibition of bacterial Type III secretion system at 50 μM concentration .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Ring Type Pharmacological Activity References
(3S,4R)-4-Methyl-3-phenylpiperidine HCl 4-Methyl, 3-Phenyl Piperidine Under investigation
Paroxetine HCl 3-(Benzodioxolyloxymethyl), 4-Phenyl Piperidine SSRI (antidepressant)
Meperidine HCl 4-Phenyl, 1-Methyl, ethyl ester Piperidine Opioid analgesic
3-(4-Fluorobenzoyl)piperidine HCl 3-(4-Fluorophenyl carbonyl) Piperidine Unknown (structural probe)
trans-3,4-Dimethylpyrrolidine HCl 3,4-Dimethyl Pyrrolidine Unknown (building block)

Key Structural Differences and Implications

Substituent Effects :

  • The methyl and phenyl groups in (3S,4R)-4-Methyl-3-phenylpiperidine HCl provide steric bulk and lipophilicity, which may influence receptor binding kinetics. In contrast, Paroxetine HCl’s benzodioxolyloxymethyl group enhances serotonin reuptake inhibition (SSRI) activity by interacting with synaptic transporters .
  • Meperidine HCl ’s ethyl ester moiety at the 4-position is critical for its μ-opioid receptor agonism, differentiating it from the target compound’s simpler substituents .

Ring Size and Conformation: Piperidine vs.

Stereochemistry :

  • The (3S,4R) configuration in the target compound contrasts with the (3R,4R) or (3S,4S) configurations seen in analogues (e.g., compounds in ). Stereochemistry significantly impacts biological activity; for example, Levocabastine HCl’s (3S,4R) configuration is essential for histamine H1 receptor antagonism .

Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing: Piperidine hydrochlorides often form extensive hydrogen-bonding networks. For example, the crystal structure of a related pyrrolidine derivative () shows chloride ions acting as hydrogen-bond acceptors, a feature likely shared by the target compound.

Biological Activity

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's stereochemistry significantly influences its pharmacological properties, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is synthesized through enantioselective methods that ensure the desired stereochemistry. Common synthetic routes include lipase-mediated resolution and the use of chiral catalysts to achieve high yields and purity. The compound's unique structure, characterized by a methyl and a phenyl group on the piperidine ring, contributes to its distinct biological activities .

The biological activity of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The compound may act as an antagonist or agonist depending on the target, influencing various biochemical pathways. For instance, its potential as an opioid receptor antagonist has been investigated, showing promise in modulating pain pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride:

Activity Mechanism Target Reference
Opioid Receptor AntagonismInhibition of receptor activationκ-opioid receptor
Anticancer ActivityInduction of apoptosis in cancer cell linesVarious cancer cell lines
Neurotransmitter ModulationInteraction with histamine and sigma receptorsHistamine H3 and Sigma-1 receptors

Case Studies

  • Opioid Receptor Functional Antagonism : A study investigated the compound's analogues for their ability to antagonize opioid receptors. Results indicated that certain analogues exhibited high affinity for the κ-opioid receptor, demonstrating potential for pain management therapies without the addictive properties of traditional opioids .
  • Anticancer Properties : Research on piperidine derivatives revealed that compounds similar to (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride showed significant cytotoxic effects against leukemia and myeloma cell lines. These compounds increased mRNA expression of pro-apoptotic genes, suggesting a mechanism for inducing cancer cell death .
  • Neuropharmacological Effects : The compound has been explored for its potential as a histamine H3 receptor antagonist, which may have implications in treating neurological disorders such as schizophrenia and ADHD. Its ability to modulate neurotransmitter release positions it as a candidate for further research in neuropharmacology .

Comparative Analysis

Comparing (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride with other piperidine derivatives highlights its unique pharmacological profile:

Compound Key Activity Selectivity
(3R,4S)-3-Methoxy-4-methylaminopyrrolidineAntidepressant effectsModerate selectivity
3-Chloro-3-methyl-2,6-diarylpiperidin-4-oneAnticancer activityHigh selectivity for cancer cells
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochlorideOpioid receptor antagonismHigh selectivity for κ-receptor

Q & A

Q. What are the recommended analytical methods to confirm the identity and purity of (3S,4R)-4-Methyl-3-phenylpiperidine hydrochloride?

To confirm identity and purity, employ a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) : Use a validated method with UV detection (e.g., 206 nm) to assess purity. A retention time comparison against a certified reference standard ensures identity .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyses verify structural integrity, with specific attention to stereochemical signals (e.g., methyl and phenyl group orientations) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction resolves the (3S,4R) configuration, as demonstrated in related piperidine derivatives .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator if aerosol formation is possible .
  • Storage : Keep the compound in a tightly sealed container at 2–8°C, protected from moisture and light .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes .

Q. How should researchers design a synthetic route for (3S,4R)-4-Methyl-3-phenylpiperidine hydrochloride?

A typical synthesis involves:

  • Chiral Resolution : Start with a racemic mixture and employ chiral auxiliaries or enzymes to isolate the (3S,4R) enantiomer.
  • Salt Formation : React the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt.
  • Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC to achieve ≥98% purity, as outlined in pharmaceutical impurity standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results in determining stereochemistry?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve:

  • Variable Temperature NMR : Assess signal splitting at low temperatures to detect conformational flexibility .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different stereoisomers .
  • Cross-Validation : Use circular dichroism (CD) or optical rotation to corroborate chiral centers .

Q. What strategies minimize diastereomeric by-products during synthesis?

  • Stereoselective Catalysis : Use asymmetric hydrogenation or organocatalysts to favor the (3S,4R) configuration. For example, palladium catalysts with chiral ligands enhance enantiomeric excess .
  • Reaction Optimization : Control temperature (-10°C to 0°C) and solvent polarity (e.g., THF vs. DCM) to suppress epimerization .
  • By-Product Analysis : Employ LC-MS to identify and quantify diastereomers, then adjust reaction kinetics (e.g., residence time) .

Q. How does the stereochemistry of (3S,4R)-4-Methyl-3-phenylpiperidine hydrochloride influence its pharmacological activity?

The (3S,4R) configuration impacts receptor binding:

  • Receptor Docking Studies : Molecular dynamics simulations show the methyl group at C4 and phenyl group at C3 align with hydrophobic pockets in opioid receptors, enhancing affinity .
  • In Vitro Assays : Compare binding constants (Ki) of enantiomers using radioligand displacement (e.g., μ-opioid receptor assays). The (3S,4R) form may exhibit 10–100× higher potency than its enantiomer .

Q. What methodologies are effective in assessing metabolic stability of this compound?

  • Hepatocyte Incubations : Incubate with primary human hepatocytes and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate enzyme inhibition potential, critical for drug-drug interaction profiling .

Q. How can contradictory data from different analytical batches be reconciled?

  • Batch-to-Batch Variability : Check for residual solvents (via GC-MS) or moisture content (Karl Fischer titration) that may alter crystallinity .
  • Interlaboratory Cross-Check : Share samples with a third-party lab to validate results, ensuring instrument calibration (e.g., NMR referencing with TMS) .

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